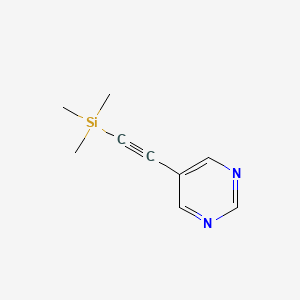
5-((Trimethylsilyl)ethynyl)pyrimidine
Overview
Description
5-((Trimethylsilyl)ethynyl)pyrimidine is an organic compound with the molecular formula C9H12N2Si and a molecular weight of 176.29 . It is widely used in various research fields due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 5-((Trimethylsilyl)ethynyl)pyrimidine consists of a pyrimidine ring with a trimethylsilyl ethynyl group attached. The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)pyrimidine is a solid or liquid at room temperature . It has a molecular weight of 176.29 . The compound should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Organic Synthesis
5-((Trimethylsilyl)ethynyl)pyrimidine: is a valuable reagent in organic synthesis, particularly in the construction of pyrimidine derivatives . Its ethynyl group can participate in various coupling reactions, making it a versatile building block for synthesizing complex organic molecules. This compound is especially useful in the synthesis of imidazoles, which are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 5-((Trimethylsilyl)ethynyl)pyrimidine serves as a precursor for the synthesis of various drugs . Its structural motif is found in many biologically active compounds, and its modification can lead to the development of new therapeutic agents. The compound’s ability to undergo selective transformations makes it an essential tool for medicinal chemists.
Materials Science
This compound finds applications in materials science due to its potential in forming pyrimidine-based polymers and small molecules that can be used in electronic devices . Its incorporation into materials can impart desirable properties like thermal stability and electronic conductivity, which are crucial for developing advanced materials.
Chemical Engineering
5-((Trimethylsilyl)ethynyl)pyrimidine: is used in chemical engineering research to develop new synthetic pathways and optimize existing processes . Its stability and reactivity are key factors in designing efficient and scalable chemical reactions, which is fundamental for the production of fine chemicals and pharmaceuticals.
Biochemistry
In biochemistry, this compound can be used to study enzyme-catalyzed reactions involving pyrimidine metabolism . It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action of various enzymes and their role in biological systems.
Environmental Science
The environmental impact of 5-((Trimethylsilyl)ethynyl)pyrimidine and its derivatives is an area of ongoing research . Understanding its degradation pathways and persistence in the environment is essential for assessing its ecological footprint and developing greener chemistry practices.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
trimethyl(2-pyrimidin-5-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYUGWNHQDZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571835 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216309-28-3 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



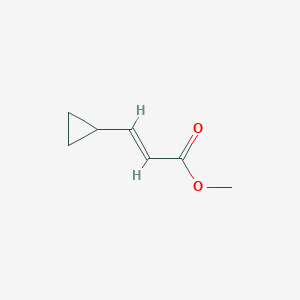
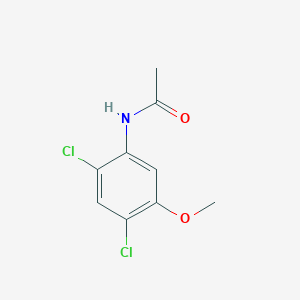
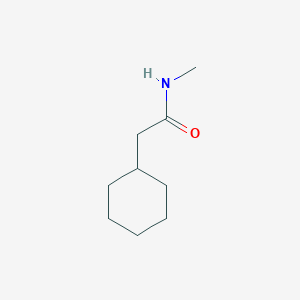

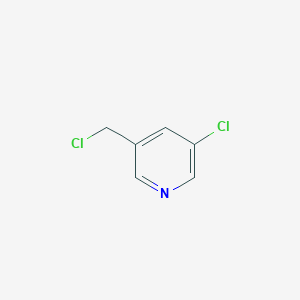

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)



